molecular formula C8H5ClF2O B118589 2-(3,5-Difluorophenyl)Ethanoyl Chloride CAS No. 157033-24-4

2-(3,5-Difluorophenyl)Ethanoyl Chloride

Cat. No.: B118589
CAS No.: 157033-24-4
M. Wt: 190.57 g/mol
InChI Key: WMVPARKLYWQLNN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)Ethanoyl Chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of ethanoyl chloride where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical synthesis processes and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One common method to prepare this compound involves the chlorination of 2-(3,5-Difluorophenyl)ethanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production: In an industrial setting, the preparation of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(3,5-Difluorophenyl)ethanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-(3,5-Difluorophenyl)Ethanoyl Chloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)Ethanoyl Chloride: Similar structure but with a single fluorine substitution.

    2-(3,4-Difluorophenyl)Ethanoyl Chloride: Similar structure with fluorine atoms at different positions.

    2-(3,5-Dichlorophenyl)Ethanoyl Chloride: Similar structure with chlorine substitutions instead of fluorine.

Uniqueness: 2-(3,5-Difluorophenyl)Ethanoyl Chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and bioactivity of the compounds formed from it.

Properties

IUPAC Name

2-(3,5-difluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPARKLYWQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382241
Record name 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157033-24-4
Record name 3,5-Difluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157033-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenyl)Ethanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluorophenylacetic acid (30 g, 0.174 mol) (Aldrich) was dissolved in dichloromethane and this solution was cooled to 0° C. DMF (0.5 mL. catalytic) was added followed by the dropwise addition of oxalyl chloride (18 mL. 0.20 mol) over a 5 minute period. The reaction was stirred for 3 h and then rotoevaporated at reduced pressure to give an oil which was placed on a high vacuum pump for1 h to afford 3,5-difluorophenylacetyl chloride as a thin yellow oil. Other acid chlorides can be prepared in a similar manner.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture 3,5-difluorophenylacetic acid (100 g, 0.58 mmol) and thionyl chloride (13.7M, 100 mL, 1.37 mol) was stirred for 15 hours at room temperature. Evaporation gave 3,5-difluorophenylacetyl chloride as an oily residue. A stirred suspension of aluminum chloride (154 g, 1.16 mmol) in 1 L of methylene chloride was cooled to -65° C. and the acid chloride in 200 mL of methylene chloride was added dropwise such that the reaction temperature did not exceed -60° C. Ethylene gas was bubbled through the suspension at a rapid rate for 10 minutes at -65° C. The reaction mixture was allowed to warm to 0° C. over 2 hours, then cooled to -10° C. and treated with 500 mL of water. The organic layer was separated, washed with 100 mL of aqueous sodium chloride, and then dried over magnesium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure. Distillation of the residue in vacuo (bp 90°-110° C. [1.0 to 0.7 mm]) gave a clear distillate. Redistillation (bp 100°-105° C. [0.3 mm]) gave 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-one (73.56 g, 0.342 mol) as a white solid, m.p. 46° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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